molecular formula C13H18ClN B13211975 3-(2-Chlorophenyl)-4-propylpyrrolidine

3-(2-Chlorophenyl)-4-propylpyrrolidine

Cat. No.: B13211975
M. Wt: 223.74 g/mol
InChI Key: HFAGLXLKLOWDBB-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-4-propylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities. The presence of a chlorophenyl group and a propyl group in the structure of this compound makes it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-4-propylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of Grignard reagents. In this approach, 2-chlorobenzyl chloride is first converted to the corresponding Grignard reagent by reaction with magnesium in anhydrous ether. The Grignard reagent is then reacted with pyrrolidine to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-4-propylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-Chlorophenyl)-4-propylpyrrolidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-propylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, which play a crucial role in the regulation of neuronal excitability and neurotransmission . By modulating these channels, the compound can exert its anticonvulsant and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chlorophenyl)-4-propylpyrrolidine is unique due to its specific substitution pattern and the presence of both chlorophenyl and propyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-propylpyrrolidine

InChI

InChI=1S/C13H18ClN/c1-2-5-10-8-15-9-12(10)11-6-3-4-7-13(11)14/h3-4,6-7,10,12,15H,2,5,8-9H2,1H3

InChI Key

HFAGLXLKLOWDBB-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNCC1C2=CC=CC=C2Cl

Origin of Product

United States

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